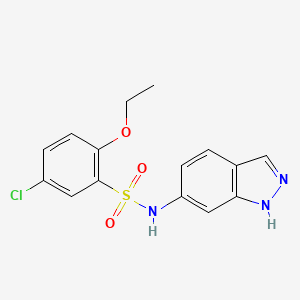![molecular formula C12H15NO4S B2869774 (3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol CAS No. 2093957-34-5](/img/structure/B2869774.png)
(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can provide insights into the compound’s structure and its potential uses .Aplicaciones Científicas De Investigación
1. Selective Inverse Agonists Development
Research by Duan et al. (2019) demonstrates the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series, which acts as selective, orally active RORγt inverse agonists. The structure-based design involved critical structural elements, including a polar set of amides and a perfluoroisopropyl group, which were essential for achieving high selectivity against various receptors. This compound demonstrated promising pharmacokinetic properties and biological efficacy in mouse models, indicating its potential application in therapeutic development (Duan et al., 2019).
2. Design of Molecular Probes for Receptors
Li et al. (1999) explored 4-Phenylethynyl-1,4-dihydropyridine derivatives as selective antagonists at human A3 adenosine receptors. These derivatives were designed as chemically reactive adenosine A3 antagonists to synthesize molecular probes for this receptor subtype. The study's findings indicated the potential for these compounds to be used in receptor binding studies, contributing to a better understanding of receptor functions (Li et al., 1999).
3. Development of CCR5 Receptor Antagonists
Lynch et al. (2003) investigated the modification of the 4-(3-phenylprop-1-yl)piperidine moiety of trisubstituted pyrrolidine CCR5 antagonists. This study aimed to balance antiviral potency with acceptable pharmacokinetics. Such research is critical for developing new therapeutic agents targeting the CCR5 receptor, which plays a significant role in various diseases, including HIV (Lynch et al., 2003).
4. Synthesis and Biological Activity of Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed recent advances in designing and developing two-component sulfonamide hybrids. These hybrids show a range of biological activities, including antibacterial and antitumor effects, indicating the potential of sulfonamides in various therapeutic applications (Ghomashi et al., 2022).
5. Inhibition of Tumor Cell Growth
Fiaux et al. (2005) prepared new substituted pyrrolidine-3,4-diol derivatives, which were effective in inhibiting the growth of human glioblastoma and melanoma cells. This study highlights the potential of functionalized pyrrolidines in cancer research, especially in developing novel therapeutic agents for tumor inhibition (Fiaux et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-11-8-13(9-12(11)15)18(16,17)7-6-10-4-2-1-3-5-10/h1-7,11-12,14-15H,8-9H2/b7-6+/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOARJVBHCTINH-PKRZQGHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C=CC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1S(=O)(=O)/C=C/C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)
![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)
![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)

![1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine](/img/structure/B2869706.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2869708.png)
![2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2869709.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2869712.png)
![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)